molecular formula C20H23ClN4O3 B2833223 N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034379-55-8

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2833223
M. Wt: 402.88
InChI Key: FNTGTBUQBBNNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O3 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridine Derivatives as Insecticides

  • Insecticidal Activity of Pyridine Derivatives: Research has shown that certain pyridine derivatives possess significant insecticidal activities. For example, a study explored the synthesis and toxicity of pyridine derivatives against the cowpea aphid, revealing that one compound exhibited insecticidal activity approximately 4-fold that of the commercial insecticide acetamiprid. This highlights the potential for structurally similar compounds to be explored for their insecticidal properties (Bakhite et al., 2014).

Neuropharmacology and Receptor Antagonism

  • Cannabinoid Receptor Interaction: A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a cannabinoid receptor antagonist, provides insights into how similar compounds could interact with CB1 cannabinoid receptors. It demonstrated the molecule's conformational preferences and suggested its steric and electrostatic interactions with the receptor, emphasizing the role of specific structural features in determining antagonist activity (Shim et al., 2002).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c1-28-18-5-4-15(21)11-17(18)24-20(27)19(26)23-12-14-6-9-25(10-7-14)16-3-2-8-22-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGTBUQBBNNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

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